Although not specifically mentioned, the synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide could potentially be achieved through modifications of the synthetic routes described for similar isoxazole-carbohydrazide derivatives. For example, one study details the synthesis of a series of indole-isoxazole carbohydrazide derivatives, starting with the key intermediate 5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide. [] Further condensation reactions with various aldehydes could then lead to the desired derivatives.
Stimulation of Soluble Guanylate Cyclase (sGC): 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), a structurally similar compound, has been shown to be a potent activator of sGC. [, ] Activation of sGC leads to increased levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes.
Inhibition of Phosphodiesterase 5 (PDE5): YC-1 also acts as an inhibitor of PDE5, an enzyme responsible for the degradation of cGMP. [] By inhibiting PDE5, YC-1 further enhances the levels of cGMP.
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): YC-1 has been found to reduce the protein stability of HIF-1α, a transcription factor that regulates the cellular response to hypoxia. [] Inhibition of HIF-1α could have implications for cancer therapy.
Inhibition of Nuclear Factor Kappa B (NF-κB): YC-1 has been shown to inhibit NF-κB, a transcription factor involved in inflammation and immune responses. []
Inhibition of Protease-Activated Receptor Type 4 (PAR4): Analogues of YC-1 have demonstrated selective and potent inhibition of PAR4, a receptor involved in platelet activation. [] This finding suggests potential applications in antiplatelet therapy.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: